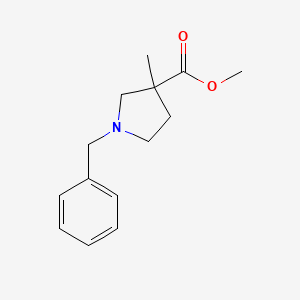

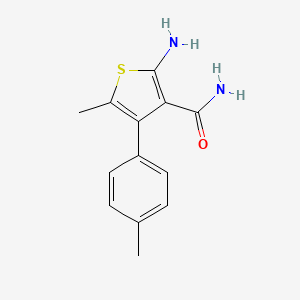

Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

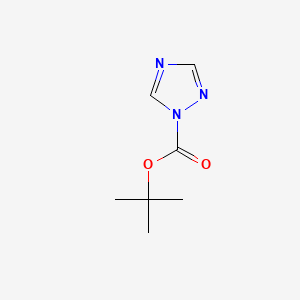

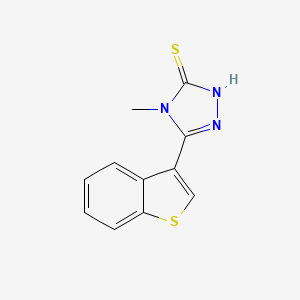

Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate is a chemical compound that is part of the pyrrolidine family, which is a class of organic compounds containing a five-membered ring with one nitrogen atom. Although the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the compound of interest.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives is well-documented. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates is achieved through a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, using a FeCl2/Et3N binary catalytic system . Similarly, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives are synthesized via cyclization reactions of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates . These methods highlight the versatility of pyrrolidine synthesis, which may be applicable to the synthesis of methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, with the possibility of various substituents affecting the overall configuration. For example, the stereochemistry of certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives has been characterized by single crystal X-ray diffraction studies . This suggests that similar analytical techniques could be used to determine the molecular structure of methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate.

Chemical Reactions Analysis

Pyrrolidine derivatives undergo a variety of chemical reactions. The intramolecular azo coupling of 4-diazopyrrole-2-carboxylates to form fused pyrrolo[3,4-c]pyridazine-5-carboxylates is an example of the chemical transformations these compounds can undergo . Additionally, the stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride with selected metal chlorides demonstrates the reactivity of the pyrrolidine ring system towards reduction reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by their substituents. For instance, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, which is important for understanding their behavior in different pH environments . The antimicrobial activity of these compounds also highlights their potential biological relevance . These properties are crucial for the development of new pharmaceutical agents and can provide a basis for the analysis of the physical and chemical properties of methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate.

Applications De Recherche Scientifique

Discovery in Cancer Treatment

- Poly(ADP-ribose) polymerase (PARP) inhibitor : A derivative, ABT-888 (2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide), shows potent activity against PARP enzymes and is in clinical trials for cancer treatment (Penning et al., 2009).

Neuroleptic Activity

- Potential neuroleptics : Compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide have been studied for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential as neuroleptic drugs (Iwanami et al., 1981).

Chemical Synthesis and Modification

- Derivative Synthesis : Large-scale synthesis of derivatives like (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid has been achieved, showcasing its utility in chemical synthesis (Yoshida et al., 1996).

- Chemiluminescence Derivatization : Used as a derivatization reagent for carboxylic acids and amines in high-performance liquid chromatography (Morita & Konishi, 2002).

- Carboxylation Reactions : Its derivatives have been utilized in Lewis acid-mediated carboxylation reactions with CO2 (Nemoto et al., 2009).

Catalysis and Reactions

- C-H Oxidation Catalyst : Chiral Mn‐aminopyridine complexes, related to methylpyrrolidine derivatives, have been used to catalyze benzylic C−H oxidation of arylalkanes with H2O2 (Talsi et al., 2017).

Novel Compounds Synthesis

- Building Blocks for Heterocycles : Derivatives like (1H-Tetrazol-5-yl)-allenes have been prepared, demonstrating their use in synthesizing novel heterocyclic compounds (Cardoso et al., 2016).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propriétés

IUPAC Name |

methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(13(16)17-2)8-9-15(11-14)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVDSYQLKFDBGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400421 |

Source

|

| Record name | methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate | |

CAS RN |

885962-77-6 |

Source

|

| Record name | methyl 1-benzyl-3-methylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)